N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide
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Overview
Description
N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide is a complex organic compound characterized by the presence of a pyrazole ring substituted with three bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by bromination to introduce the bromine atoms at the 3, 4, and 5 positions. The final step involves the reaction of the brominated pyrazole with N1,N1-dimethyl-ethanimidamide under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and catalysts such as Raney-Ni can enhance the efficiency of the synthesis . Reaction conditions such as temperature, pressure, and the molar ratio of reactants are optimized to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide involves its interaction with specific molecular targets. The bromine atoms on the pyrazole ring can form halogen bonds with biological molecules, potentially disrupting their normal function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar structural features but lacking the brominated pyrazole ring.
N,N’-Dimethyl-1,3-propanediamine: Another similar compound with a different alkyl chain length and no pyrazole ring.
Uniqueness
N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide is unique due to the presence of the tribromo-pyrazole ring, which imparts distinct chemical and biological properties. The bromine atoms enhance its reactivity and potential for forming halogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
219928-49-1 |
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Molecular Formula |
C9H13Br3N4 |
Molecular Weight |
416.94 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[2-(3,4,5-tribromopyrazol-1-yl)ethyl]ethanimidamide |
InChI |
InChI=1S/C9H13Br3N4/c1-6(15(2)3)13-4-5-16-9(12)7(10)8(11)14-16/h4-5H2,1-3H3 |
InChI Key |
ZCSRCFBOIALIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN1C(=C(C(=N1)Br)Br)Br)N(C)C |
Origin of Product |
United States |
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